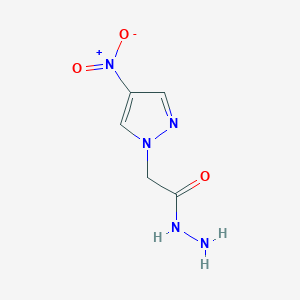
4-bromo-2-methylpentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-methylpentanenitrile is an organic compound with the molecular formula C6H10BrN. It is a nitrile derivative, characterized by the presence of a bromine atom and a nitrile group attached to a methylpentane backbone. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromo-2-methylpentanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane (e.g., 4-bromo-2-methylpentane) is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated using phosphorus(V) oxide (P4O10) to form nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the halogenoalkane method due to its efficiency and scalability. The reaction is conducted under controlled conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-methylpentanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Sodium or Potassium Cyanide: Used in substitution reactions to replace the bromine atom with a nitrile group.
Lithium Aluminum Hydride: A strong reducing agent used to convert the nitrile group to a primary amine.
Acidic or Basic Hydrolysis: Conditions used to convert the nitrile group to a carboxylic acid.
Major Products Formed
Primary Amines: Formed through reduction reactions.
Carboxylic Acids: Formed through hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-methylpentanenitrile is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of biochemical pathways and enzyme interactions involving nitrile compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-bromo-2-methylpentanenitrile involves its reactivity with various nucleophiles and reducing agents. The nitrile group is highly polar, making it susceptible to nucleophilic attack. This reactivity allows it to participate in a wide range of chemical reactions, forming different products depending on the reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-methylbutanenitrile: Similar structure but with a shorter carbon chain.
4-Bromo-2-methylhexanenitrile: Similar structure but with a longer carbon chain.
2-Bromo-4-methylpentanenitrile: Similar structure but with the bromine and methyl groups in different positions.
Uniqueness
4-Bromo-2-methylpentanenitrile is unique due to its specific arrangement of the bromine and nitrile groups on the methylpentane backbone. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and research applications .
Eigenschaften
CAS-Nummer |
1467467-58-8 |
|---|---|
Molekularformel |
C6H10BrN |
Molekulargewicht |
176.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



